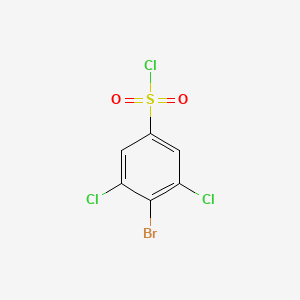

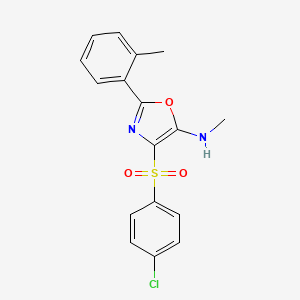

![molecular formula C23H16N2O3S B2819158 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 399000-61-4](/img/structure/B2819158.png)

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides, which are similar to the compound you’re asking about, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds like N,2-dimethyl-1,3-benzothiazol-6-amine, these properties have been analyzed .Scientific Research Applications

Chemical Sensing

One notable application of coumarin benzothiazole derivatives, which are closely related to the queried compound, is their use as chemosensors for detecting cyanide anions. These derivatives, including compounds with similar structural features, have been synthesized and their ability to recognize cyanide anions through changes in their photophysical properties has been demonstrated. For instance, some derivatives exhibit color change from yellow to colorless and a quenching of green fluorescence upon interaction with cyanide, which can be observed with the naked eye (Wang et al., 2015).

Synthesis of Derivatives

Research has also been conducted on the reactivity of β-enamino ester of benzo[f]chromene to synthesize isolated and heterocycle-fused derivatives of benzo[f]chromene. These studies have led to the development of various compounds, demonstrating the versatility of benzo[f]chromene derivatives in chemical synthesis (El-Rady & El-Azab, 2012).

Antioxidant and Antimicrobial Agents

Additionally, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and evaluated for their antioxidant activities. These compounds show promise in acting as radical scavengers, highlighting their potential for further development into biologically active compounds (Ahmad et al., 2012).

Anti-Inflammatory Potential

There's also research into chromene derivatives combined with benzothiazole, which have been synthesized and evaluated for their anti-inflammatory potential. These derivatives have shown significant anti-inflammatory activity, suggesting their use as structural templates for developing new anti-inflammatory drugs (Gandhi et al., 2018).

Antitumor Activity

Furthermore, novel chromenones bearing a benzothiazole moiety have been synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines. Some of these compounds exhibited significant anticancer activities, comparable to that of the standard drug doxorubicin, especially against lung and colon cancer cells (El-Helw et al., 2019).

Future Directions

Properties

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O3S/c1-13-7-9-18-20(11-13)29-23(25(18)2)24-21(26)17-12-16-15-6-4-3-5-14(15)8-10-19(16)28-22(17)27/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITHXZDWGQVUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2819076.png)

![3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2819083.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)

![1-{1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2819091.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone](/img/structure/B2819092.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)

![2-[1-(2-Phenylethylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2819096.png)

![4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2819098.png)